XYLENOL BLUE SODIUM SALT INDICATOR

Description

Historical Development and Evolution of pH and Metallochromic Indicators in Analytical Chemistry Research

The concept of visually identifying the acidity or basicity of a solution has been a cornerstone of chemical analysis for centuries. Early methods utilized natural dyes, such as litmus (B1172312) derived from lichens, which provided a rudimentary but effective means of distinguishing between acids and bases. solubilityofthings.comboquinstrument.com Sir Robert Boyle, in 1664, was among the first to systematically use indicators for the experimental classification of these substances. saudijournals.com However, these natural indicators often lacked the precision and stability required for rigorous scientific investigation. boquinstrument.com

A significant leap forward occurred in the late 19th and early 20th centuries with the development of synthetic indicators. solubilityofthings.comboquinstrument.com Compounds like phenolphthalein (B1677637) and the sulfonephthalein dyes, including bromothymol blue, offered more consistent and reproducible color changes over specific pH ranges. solubilityofthings.comboquinstrument.com This era also saw the formalization of the pH scale by Søren Sørensen in 1909, providing a quantitative measure of hydrogen ion concentration and revolutionizing the field. solubilityofthings.comsaudijournals.com The development of these synthetic indicators was crucial for the advancement of titrimetric analysis, allowing for the accurate determination of the equivalence point in acid-base reactions. saudijournals.comwikipedia.org

In parallel with the evolution of pH indicators, the field of complexometric titrations spurred the development of metallochromic indicators. These are specialized organic dyes that change color upon forming complexes with specific metal ions. gspchem.comwikipedia.org This allows for the quantitative determination of metal ion concentrations in a solution. gspchem.comwikipedia.orggspchem.com The ability of these indicators to signal the point at which all free metal ions have been chelated by a titrant, such as EDTA, made them invaluable in various fields, including water quality monitoring, food and beverage manufacturing, and pharmaceutical analysis. gspchem.comgspchem.com Modern research in this area focuses on enhancing the sensitivity, selectivity, and environmental friendliness of these indicators. gspchem.com

Academic Classification and Structural Foundations within Sulfonephthalein Dye Research

Xylenol Blue belongs to the sulfonephthalein class of dyes, which are a prominent group of pH indicators. gspchem.comsigmaaldrich.com The fundamental structure of sulfonephthalein dyes consists of a sultone ring fused to a benzene (B151609) ring, with two phenol (B47542) groups attached to the central carbon atom. The specific properties of each dye within this family are determined by the substituents on the phenol rings. researchgate.net

The color-changing properties of sulfonephthalein dyes are rooted in their ability to exist in different tautomeric forms depending on the pH of the solution. saudijournals.com In acidic media, the molecule typically exists in a lactone form, which is often colorless or has a specific color. As the pH increases, the lactone ring opens, leading to the formation of a quinonoid structure, which is highly conjugated and results in a different, intense color. saudijournals.com This structural transformation is the basis for their function as pH indicators.

A proposed classification system for dyes, stains, and fluorochromes is based on the chemical features responsible for their color. nih.govresearchgate.net This system places sulfonephthalein dyes within a broader category of compounds whose color is derived from specific chromophores and auxochromes within their molecular structure. slideshare.net Research into sulfonephthalein dyes has also focused on their purity, as impurities from the synthesis process can lead to inaccuracies in pH measurements. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze and identify these impurities. nih.gov

Current Research Landscape and Significance of Xylenol Blue Sodium Salt Indicator

Xylenol Blue Sodium Salt continues to be a relevant and widely used indicator in modern analytical chemistry. Its utility stems from its two distinct pH transition ranges, making it suitable for a variety of applications. gspchem.com It is frequently employed in laboratory settings for titrations and the preparation of buffer solutions. wikipedia.org

Current research often focuses on incorporating Xylenol Blue and other sulfonephthalein dyes into new technologies. For instance, they are used in the development of optical sensors and electrochromic displays. gspchem.com In the field of materials science, these dyes are integrated into films for applications such as monitoring food spoilage through color changes that indicate the presence of volatile amines. gspchem.comresearchgate.net

Furthermore, the principles of metallochromic indicators are being applied in biomedical research to study metal ion transport and distribution in biological systems. gspchem.com While Xylenol Blue is primarily known as a pH indicator, its structural similarity to other metallochromic dyes suggests potential for its application in the complexometric titration of certain metal ions, an area that continues to be explored. wikipedia.org The ongoing development of new applications for established indicators like Xylenol Blue Sodium Salt highlights their enduring importance in analytical science. chemimpex.com

Chemical and Physical Properties of Xylenol Blue Sodium Salt

| Property | Value |

| CAS Number | 303136-70-1 |

| Molecular Formula | C23H21NaO5S |

| Molecular Weight | 432.46 g/mol |

| Appearance | Dark brown powder |

| pH Transition Range 1 | 1.2 (Red) to 2.8 (Yellow) |

| pH Transition Range 2 | 8.0 (Yellow) to 9.6 (Blue) |

| Maximum Absorption (λmax) in Methanol | 419 – 429 nm |

| Maximum Absorption (λmax) in 0.1 N NaOH | 591 – 599 nm |

Data sourced from multiple chemical suppliers and literature. gspchem.comsigmaaldrich.compschemicals.com

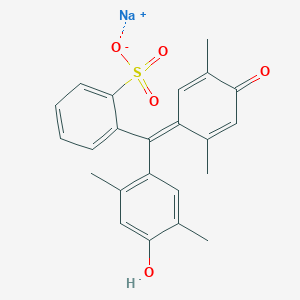

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28;/h5-12,24H,1-4H3,(H,26,27,28);/q;+1/p-1/b23-19-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZYGACUXPFINK-PDEWKSAASA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303136-70-1 | |

| Record name | Xylenol Blue sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Principles of Xylenol Blue Sodium Salt Indicator Functionality

Acid-Base Equilibria and Protonation Dynamics Research

The color-changing behavior of Xylenol Blue is a direct consequence of its acid-base properties. As a weak diprotic acid, it undergoes reversible protonation and deprotonation reactions in response to changes in hydrogen ion concentration. ubc.ca These shifts in equilibrium alter the molecule's structure and, consequently, its interaction with light.

Spectrophotometric Investigations of Dissociation Constants

Spectrophotometry is a primary technique for quantifying the acid dissociation constants (pKa) of indicators like Xylenol Blue. scielo.brtruman.edu This method involves measuring the absorbance of the indicator solution at various pH values. nih.gov The pKa represents the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the indicator are equal. youtube.com

Xylenol Blue has two distinct pKa values, corresponding to its two pH transition ranges. ubc.ca

The first dissociation occurs in a highly acidic medium.

The second dissociation takes place in a basic environment.

While specific experimental studies detailing the precise pKa determination for Xylenol Blue are numerous for its class (sulfonephthalein dyes), the general methodology relies on plotting absorbance against pH. truman.eduresearchgate.net The inflection point of the resulting curve corresponds to the pKa. truman.edu For diprotic indicators like thymol (B1683141) blue, a close structural analog, this process is performed for both dissociation steps to characterize each equilibrium. ubc.caacs.org The pKa values for Xylenol Blue define the midpoints of its color transitions. sigmaaldrich.comsigmaaldrich.com

Influence of Solution pH on Protonation States

The molecular structure of Xylenol Blue changes significantly with the solution's pH, leading to different protonation states. ubc.carsc.org These states are responsible for the observed colors.

H₂In (Acidic form): In strongly acidic solutions (below pH 1.2), the indicator exists predominantly in its fully protonated form. This form is characterized by a sultone ring structure, which limits conjugation and results in a red color. gspchem.comubc.ca

HIn⁻ (Intermediate form): As the pH increases (between pH 2.8 and 8.0), the first proton is lost. This leads to the opening of the sultone ring and the formation of a quinoid structure. The increased electronic conjugation in this mono-anionic form causes the solution to appear yellow. gspchem.comubc.ca

In²⁻ (Basic form): In alkaline solutions (above pH 9.6), the second proton, from a phenolic hydroxyl group, is removed. This deprotonation further extends the conjugated system of the molecule, causing another shift in the absorption of light and resulting in a blue or violet color. gspchem.comsigmaaldrich.comubc.ca

The equilibrium between these forms is dynamic, shifting in accordance with Le Châtelier's principle as the concentration of H⁺ ions in the solution changes. libretexts.org

Chromogenic Mechanisms and Spectroscopic Behavior Research

The chromogenic (color-producing) nature of Xylenol Blue is intrinsically linked to its spectroscopic properties. The absorption of light in the visible spectrum is what determines the color we perceive, and this absorption is dictated by the indicator's molecular structure at a given pH.

Electronic Absorption Spectra and Color Transition Analysis

The color of Xylenol Blue at a specific pH is determined by which wavelengths of visible light it absorbs. Each protonated state has a unique electronic absorption spectrum with a characteristic maximum absorbance wavelength (λmax). researchgate.net

Acidic Range (Red to Yellow): In its red, fully protonated form (pH < 1.2), the molecule absorbs light in the green region of the spectrum. As it transitions to its yellow, intermediate form (pH > 2.8), the absorption maximum shifts. The yellow color arises from the absorption of blue light. gspchem.comsigmaaldrich.com The λmax for the acidic form is approximately 424 nm. sigmaaldrich.com

Alkaline Range (Yellow to Blue): The transition from yellow (HIn⁻) to blue (In²⁻) involves a significant shift in the absorption spectrum. The yellow form absorbs in the shorter wavelength region of the visible spectrum. As the pH rises above 8.0, the deprotonation of the second hydroxyl group creates the blue dianionic form. This form has an absorption maximum at a longer wavelength, around 591-599 nm when measured in 0.1 N NaOH. gspchem.comsigmaaldrich.com This absorption of light in the yellow-orange part of the spectrum results in the observed blue color. gspchem.com

Table 1: pH Transition Ranges and Spectroscopic Data for Xylenol Blue

| pH Range | Color of Acidic Form | Color of Basic Form | Approximate λmax |

|---|---|---|---|

| 1.2 – 2.8 | Red | Yellow | ~424 nm (in methanol) sigmaaldrich.com |

| 8.0 – 9.6 | Yellow | Blue/Violet | ~591-599 nm (in 0.1 N NaOH) gspchem.com |

Theoretical Models of Color Change Induction

The color changes in sulfonephthalein indicators like Xylenol Blue are explained by changes in the electronic structure of the molecule. researchgate.net The fundamental principle is the alteration of the extent of the π-conjugated system upon protonation or deprotonation. libretexts.org

In the fully protonated, red form (H₂In), the central carbon atom is sp³ hybridized, and the molecule contains a lactone-like sultone ring. This configuration breaks the conjugation between the three aromatic rings, resulting in absorption at shorter wavelengths. researchgate.net

When the first proton is lost with increasing pH, the sultone ring opens. This changes the central carbon to sp² hybridization and forms a quinoid-type structure. This structural change creates a large, continuous π-conjugated system across the molecule. This extended conjugation lowers the energy required for electronic transitions, shifting the absorption maximum to longer wavelengths and causing the color to change from red to yellow. researchgate.netgspchem.com

The second deprotonation at higher pH removes the proton from the remaining phenolic -OH group. This creates a dianion with even greater electron delocalization across the conjugated system. The result is a further shift of the absorption maximum to an even longer wavelength (a bathochromic shift), causing the yellow-to-blue color transition. gspchem.comresearchgate.net

Metal-Ion Complexation Theory and Mechanisms

While primarily known as a pH indicator, Xylenol Blue and its close structural analogs, such as Xylenol Orange, can also function as metallochromic indicators. rxmarine.compsu.edu This functionality arises from their ability to form colored complexes with metal ions. rsc.orgresearchgate.net A metal ion indicator is a substance that changes color when it binds to metal ions in a solution. rxmarine.com

The mechanism involves the indicator acting as a ligand, which is a molecule or ion that can donate one or more electron pairs to a central metal ion, forming a coordinate covalent bond and creating a metal complex. youtube.comyoutube.com The functional groups on the Xylenol Blue molecule, specifically the phenolic oxygen atoms and other potential donor sites, can participate in chelation, a process where a single ligand binds to a central metal ion at two or more points. youtube.com

The formation of the metal-indicator complex alters the electronic structure of the ligand in a manner similar to deprotonation. This change in electronic distribution shifts the absorption spectrum, resulting in a color that is different from the free indicator at the same pH. rxmarine.com For example, Xylenol Orange, which is structurally similar to Xylenol Blue but with added iminodiacetate (B1231623) groups, is well-known for forming red or pink complexes with various metal ions like zinc, lead, and gadolinium from its free yellow form in acidic solution. gspchem.comrxmarine.comresearchgate.net The stability of these complexes depends on factors such as the pH of the solution and the charge density of the metal ion. psu.eduresearchgate.net The indicator must bind the metal ion less strongly than the titrating agent (like EDTA) for it to be effective in complexometric titrations. rxmarine.com

Compound Names Mentioned

Ligand-to-Metal Ratio Determinations and Stoichiometric Studies

The stoichiometry of the complex formed between Xylenol Blue and a metal ion refers to the ratio in which the ligand (Xylenol Blue) binds to the metal ion. This is a fundamental aspect of understanding the indicator's function. Standard methods for determining the stoichiometry of metal-ligand complexes in solution include the molar ratio method and Job's method (also known as the method of continuous variation). researchgate.netbu.edu.eg

In the molar ratio method , a series of solutions is prepared where the concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance of the solutions is then measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the molar ratio of ligand to metal will show two intersecting straight lines. The point of intersection corresponds to the stoichiometric ratio of the complex.

Job's method involves preparing a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will yield a curve that reaches a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 would indicate a 1:1 complex, while a maximum at 0.66 would indicate a 1:2 (metal:ligand) complex.

| Metal Ion | Method of Determination | Stoichiometric Ratio (Metal:Ligand) |

|---|

Advanced Analytical Methodologies and Applications Research

Spectrophotometric Determination Techniques

Xylenol Blue Sodium Salt serves as a valuable reagent in spectrophotometry, a method that measures how much a chemical substance absorbs light. This is achieved by passing a beam of light through the sample and measuring the intensity of light reaching a detector. The indicator's ability to change color in response to chemical environments allows for the quantification and study of various substances and reactions.

Table 1: Properties of Xylenol Blue Sodium Salt Indicator Press the button to view the data.

View Data

| Property | Value | Source |

|---|---|---|

| Chemical Class | Sulfonephthalein Dye | sigmaaldrich.com |

| Molecular Formula | C₂₃H₂₁NNaO₅S (representative) | sigmaaldrich.com |

| Appearance | Dark brown powder | sigmaaldrich.comaatbio.com |

| pH Range 1 | 1.2 (Red) to 2.8 (Yellow) | sigmaaldrich.com |

| pH Range 2 | 8.0 (Yellow) to 9.6 (Blue) | sigmaaldrich.com |

| Absorbance Peak (λmax) | 424 nm | sigmaaldrich.com |

The quantitative determination of substances using Xylenol Blue Sodium Salt is rooted in the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. In aqueous solutions, the indicator's distinct color changes at specific pH ranges (e.g., yellow to blue between pH 8.0 and 9.6) can be measured spectrophotometrically for precise pH determination or in acid-base titrations. sigmaaldrich.com

While direct applications in non-aqueous systems are less common, the principles of spectrophotometry can be extended to organic solvents. Research on other dyes has demonstrated that ion-paired complexes can be extracted into a non-aqueous solvent, like dichloromethane, and then quantified. doi.orgresearchgate.net For instance, a method for determining sodium dodecyl sulfate (B86663) involves forming a complex with a cationic dye, extracting it into an organic phase, and measuring its absorbance at a specific wavelength. doi.orgresearchgate.net This methodology provides a framework for how Xylenol Blue Sodium Salt, or its derivatives, could be used for quantitative analysis in non-aqueous media, provided a suitable complex or interaction can be established. Furthermore, UV spectrophotometry coupled with multivariate calibration methods like partial least squares (PLS) has been successfully used for the quantitative analysis of various sodium salts in aqueous solutions, showcasing the power of spectrophotometric techniques in handling complex mixtures. ukm.myresearchgate.net

Xylenol Blue Sodium Salt belongs to a class of indicators known as metallochromic indicators, which are instrumental in the detection and quantification of trace metal ions. gspchem.comslideshare.net The underlying principle involves the formation of a distinctly colored complex between the indicator and a metal ion. The intensity of this color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

The formation of a metal-xylenol blue complex results in a significant shift in the visible absorption spectrum, and the resulting complex often has a high molar absorptivity. This property is crucial for achieving high sensitivity, enabling the detection of metal ions at very low concentrations, often in the parts-per-million (ppm) range or lower. dss.go.th For example, studies with the related Xylenol Orange show its use in detecting lipid hydroperoxide by forming a measurable Fe³⁺-xylenol orange complex. gspchem.com This complexation with iron ions can be measured spectrophotometrically at around 560-585 nm, allowing for the determination of the absorbed dose in Fricke-gel dosimeters. gspchem.comnsf.gov These applications highlight the utility of this class of indicators in trace analysis across various scientific fields.

Spectrophotometry is a powerful tool for studying the fundamental aspects of complexation reactions, including stoichiometry and stability constants. By monitoring changes in the absorbance spectra during the reaction between a metal ion and an indicator like Xylenol Blue Sodium Salt, researchers can gain detailed insights into the complex formation process. nsf.govnih.gov

A common method involves a spectrophotometric titration, where a solution of the indicator is titrated with a solution of a metal ion, and the absorbance spectrum is recorded after each addition. nsf.govwright.edu The appearance of new absorption peaks or isosbestic points (wavelengths where the total absorbance does not change) provides evidence for the formation of one or more metal-indicator complexes.

Research on the complexation between Fe³⁺ ions and the closely related Xylenol Orange provides a clear example of this technique. nsf.gov As the concentration of Fe³⁺ ions was increased, the absorption spectra changed, indicating the formation of various XO-Fe³⁺ complexes. nsf.gov By analyzing these spectral changes, researchers could identify the different complex species and calculate their equilibrium constants. nsf.gov This approach is fundamental to understanding the chemical behavior of metallochromic indicators and is directly applicable to studying the interactions of Xylenol Blue Sodium Salt with various metal ions. nsf.govnih.gov

Table 2: Illustrative Example of Absorbance Monitoring in a Complexation Study (Xylenol Orange-Fe³⁺) Press the button to view the data.

View Data

| Observation | Interpretation | Source |

|---|---|---|

| Initial Spectrum | Absorption peak of the free, protonated indicator in acidic solution. | nsf.gov |

| Spectral Changes upon Fe³⁺ Addition | Disappearance of the free indicator peak and emergence of new peaks at different wavelengths (e.g., ~585 nm). | nsf.gov |

| Analysis of Spectral Data | Identification of multiple XO-Fe³⁺ complex species contributing to the overall absorption spectrum. | nsf.gov |

| Outcome | Calculation of equilibrium constants for the identified complexes and development of a calibration method based on Fe³⁺ concentration. | nsf.gov |

Flow Injection Analysis (FIA) and Automated Analytical Systems

Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique developed in the mid-1970s for rapid and sequential sample analysis. libretexts.orglibretexts.org The core principle of FIA involves the injection of a precise, small volume of a sample (typically 5–200 µL) into a continuously flowing, non-segmented carrier stream. libretexts.orglibretexts.org This carrier stream transports the sample through a manifold of narrow-bore tubing, where it may merge and react with other reagent streams before reaching a detector. asdlib.orglibretexts.org The transient signal produced as the sample zone passes through the detector is measured, with its height or area being proportional to the analyte concentration. libretexts.org

Xylenol Blue Sodium Salt is well-suited for integration into FIA systems as a colorimetric indicator for various analyses, particularly for acid-base or complexometric titrations. libretexts.org In such applications, the FIA system offers significant advantages over traditional batch methods, including high sample throughput (from 20 to over 1000 samples per hour), reduced reagent consumption due to the small manifold volume (typically <2 mL), and improved reproducibility through automation. libretexts.orglibretexts.orgnih.gov

Integration of Xylenol Blue Sodium Salt Indicator in FIA Manifolds

The heart of an FIA system is the manifold, which consists of pumps, tubing, confluence points, and an injection valve, all designed to control the transport and mixing of the sample and reagents. asdlib.orgusp.br When Xylenol Blue is used, it is typically introduced as one of the reagent streams that merges with the carrier stream containing the sample.

A common manifold configuration for a titration-based FIA method using an indicator like Xylenol Blue involves a single or dual-channel system. libretexts.orgasdlib.org

Single-Channel Manifold: In the simplest setup, a stream containing the titrant and the Xylenol Blue indicator can serve as the carrier. libretexts.org The sample containing the analyte is injected into this stream. The reaction occurs as the sample disperses and mixes with the carrier, and the resulting color change is monitored by a spectrophotometric detector. libretexts.org This design is suitable for rapid analyses where pre-mixing of reagents is not required. asdlib.org

Dual-Channel Manifold: More complex reactions often utilize a dual-channel manifold where the sample is injected into a carrier stream, which then merges at a confluence point with a second channel delivering the Xylenol Blue indicator and any other necessary reagents (e.g., a buffer). asdlib.orgusp.br This allows for more controlled mixing and reaction timing. The design of the reaction coils (length and internal diameter of the tubing) is critical for controlling the dispersion of the sample zone and ensuring sufficient time for the color-changing reaction to occur before reaching the detector. usp.br

The table below outlines the typical components of an FIA manifold for use with a colorimetric indicator.

| Component | Function | Typical Specification |

| Peristaltic Pump | Propels carrier and reagent streams at a constant flow rate. | 2-8 channels, flow rates 0.5 to 3.0 mL/min. researchgate.net |

| Injection Valve | Introduces a precise and reproducible volume of the sample into the carrier stream. | Rotary or loop injector, 5-200 µL volume. libretexts.org |

| Tubing/Manifold | Provides pathways for fluid transport and mixing (e.g., reaction coils). | Polytetrafluoroethylene (PTFE) tubing, ~0.8 mm internal diameter. libretexts.orglibretexts.org |

| Confluence Point | Point where two or more streams merge. | Y- or T-shaped connector. usp.br |

| Detector | Measures the change in a physical property (e.g., absorbance) as the sample passes. | Spectrophotometer with a flow-through cell. usp.br |

This table is generated based on data from multiple sources. libretexts.orglibretexts.orgusp.brresearchgate.netlibretexts.org

The successful integration of Xylenol Blue into an FIA manifold depends on the optimization of physical parameters like flow rate and tube dimensions, as well as chemical parameters like reagent and buffer concentrations, to achieve a sensitive and reproducible signal. libretexts.org

Methodological Enhancements for High-Throughput Analysis

A primary driver for using FIA is its capacity for high-throughput analysis, which is the ability to process a large number of samples in a short amount of time. nih.gov Methodological enhancements focus on increasing the sampling rate while maintaining analytical accuracy and precision.

Key strategies for enhancing throughput in FIA systems using Xylenol Blue include:

Optimization of Flow Rate and Manifold Dimensions: Increasing the flow rate and minimizing the length and internal diameter of the tubing can decrease the time it takes for a sample to travel from the injector to the detector, thereby increasing the sampling frequency. nih.govsemanticscholar.org Rates of 20–120 samples/hour are common, with some systems achieving up to 1700 samples/hour. libretexts.org

Minimizing Dispersion: While some dispersion is necessary for mixing, excessive dispersion broadens the signal peak and increases the time required for the signal to return to baseline, limiting the injection frequency. libretexts.org Manifold design aims to control dispersion to achieve sharp, narrow peaks. dtu.dk

Automated Sample Introduction: The use of autosamplers is standard for high-throughput FIA. libretexts.org These devices can automatically load and inject a sequence of samples from a microplate, enabling unattended operation and highly reproducible injection volumes and timing. nih.govnih.gov

Merging Zones and Sequential Injection: Advanced FIA techniques like merging zones, where small zones of sample and reagents are injected simultaneously to meet at a confluence point, can further reduce reagent consumption and analysis time. semanticscholar.org Sequential Injection Analysis (SIA), a related technique, uses a multiposition valve to aspirate and dispense precise zones of sample and reagents into a holding coil before propelling them to the detector, offering greater flexibility and even lower reagent use.

Recent developments in high-throughput screening have coupled FIA directly with mass spectrometry (FIA-MS), allowing for rapid fingerprinting and authentication of samples, such as detecting adulteration in food products. mdpi.com While not directly using a colorimetric indicator, this demonstrates the power of flow injection techniques for rapid analysis, achieving analysis times of as little as 1.5 minutes per sample. mdpi.com The principles of optimizing flow and injection for speed are directly transferable to colorimetric FIA methods.

Research on Xylenol Blue Sodium Salt Indicator in Advanced Sensing and Biosensing

Development of pH-Responsive Sensor Platforms

The fundamental property of xylenol blue sodium salt to exhibit distinct color changes in response to pH variations has been extensively leveraged in the creation of pH-responsive sensor platforms. These platforms are designed to provide a visual or instrumental readout of pH levels in diverse media.

Optical and Colorimetric pH Sensors

Optical and colorimetric pH sensors are at the forefront of research utilizing xylenol blue sodium salt. These sensors rely on the change in the absorption or reflection of light by the indicator as the pH of the surrounding environment changes. The sodium salt form of xylenol blue is particularly advantageous due to its solubility in aqueous solutions, facilitating its incorporation into various sensor matrices.

Research has demonstrated the utility of xylenol blue in colorimetric arrays for applications such as monitoring fish spoilage. In these arrays, xylenol blue, in combination with other chemo-sensitive compounds, shows a significant colorimetric response to volatile organic compounds produced during spoilage, which correlate with changes in pH.

Table 1: pH Transition Ranges and Color Changes of Xylenol Blue

| pH Range | Color of Acidic Form | Color of Basic Form |

| 1.2 - 2.8 | Red | Yellow |

| 8.0 - 9.6 | Yellow | Blue |

Immobilization Techniques for Sensor Fabrication

To create robust and reusable sensors, the immobilization of the xylenol blue sodium salt indicator onto a solid support is crucial. This prevents the dye from leaching into the sample and allows for continuous monitoring. Various techniques have been explored for the fabrication of these sensors.

One common approach is the entrapment of the indicator within a polymer matrix. Hydrogels, for instance, provide a porous and hydrated environment that allows for the free diffusion of ions to interact with the immobilized dye. Poly(vinyl chloride) (PVC) membranes have also been successfully used to incorporate xylenol orange, a related indicator, for the development of optical sensors. The indicator is physically entrapped within the plasticized PVC matrix, creating a thin, flexible sensor film.

Another technique involves the covalent bonding of the indicator to a polymer backbone. This method offers a more stable and long-lasting sensor as the dye is chemically attached to the support material. Sol-gel technology has also been employed to create a porous glass-like network that encapsulates the indicator molecules, providing both mechanical stability and optical transparency.

Metallochromic Sensing and Ion-Selective Electrode Research

Beyond its role as a pH indicator, xylenol blue and its derivatives exhibit metallochromic properties, meaning their color changes upon binding with metal ions. This characteristic has been exploited in the development of sensors for metal ion detection.

Design and Performance Evaluation of Metal Ion Sensors

The design of metal ion sensors using xylenol blue sodium salt often involves its incorporation into a selective membrane or matrix. The interaction between the indicator and the target metal ion leads to the formation of a complex with a distinct color, allowing for the quantification of the metal ion concentration.

While much of the research in this area has focused on the related compound, xylenol orange, the principles can be extended to xylenol blue. For instance, optical sensors for selenium ions have been developed by incorporating xylenol orange into a plasticized PVC membrane. The sensor's response is based on the color change of the membrane from orange to pink upon contact with Se(IV) ions at a specific pH. The performance of such sensors is evaluated based on their linear range, detection limit, selectivity, and response time.

Table 2: Performance Characteristics of a Xylenol Orange-Based Selenium Sensor

| Parameter | Value |

| Linear Range | 10–175 ng mL⁻¹ |

| Detection Limit | 3.0 ng mL⁻¹ |

| Quantification Limit | 10 ng mL⁻¹ |

| Response Time | 5.0 min |

| Optimal pH | 6.6 |

Applications in Environmental Monitoring and Industrial Process Control Research

The ability to detect specific metal ions is crucial in environmental monitoring and industrial process control. Sensors based on metallochromic indicators like xylenol blue sodium salt offer a cost-effective and rapid method for on-site analysis.

In environmental applications, these sensors can be used to monitor the levels of heavy metal ions in water and soil, providing an early warning of contamination. The development of portable and easy-to-use sensor strips or films allows for widespread environmental screening without the need for sophisticated laboratory equipment.

In industrial settings, these sensors can be integrated into process control systems to monitor the concentration of metal ions in real-time. This is important in various industries, including electroplating, mining, and chemical manufacturing, where precise control of metal ion concentrations is critical for product quality and process efficiency. Color and concentration monitoring are key parameters in many chemical processes, and optical sensors can provide continuous feedback for process optimization.

Biosensor and Biochemical Assay Integration Studies

The integration of xylenol blue sodium salt into biosensors and biochemical assays is an emerging area of research. Its pH-indicating properties can be coupled with biological recognition elements to create sensors for a wide range of biological molecules and processes.

For example, in enzymatic assays, where the reaction produces or consumes protons, xylenol blue sodium salt can be used to monitor the progress of the reaction colorimetrically. This can be applied to the development of biosensors for substrates such as glucose or urea, where the enzymatic breakdown of the target molecule leads to a change in pH.

Furthermore, the interaction of xylenol blue with biological macromolecules can be explored for the development of novel sensing platforms. While specific research on the integration of xylenol blue sodium salt into complex biosensor systems is still in its early stages, the foundational principles of its use as a pH and metallochromic indicator provide a strong basis for future development in this field. The versatility of sulfonephthalein dyes in biological staining and analysis suggests a promising future for xylenol blue sodium salt in the realm of biosensing.

Enzymatic Reaction Monitoring and Quantification

The core principle behind using Xylenol Blue Sodium Salt for monitoring enzymatic reactions is the detection of pH shifts resulting from the catalytic activity of an enzyme. Many enzymatic reactions, especially those involving hydrolases, result in the production of an acidic or basic byproduct, which alters the pH of the reaction medium. By incorporating Xylenol Blue into the assay, this pH change can be visually observed or quantitatively measured using spectrophotometry, allowing for real-time monitoring of the enzyme's activity.

A prime example is in the study of lipases, which are enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. The release of fatty acids causes a decrease in the pH of the solution. In a typical assay, the reaction is initiated at a pH within the alkaline transition range of Xylenol Blue (e.g., pH > 8.0), where the indicator is blue. As the lipase breaks down the lipid substrate, the accumulation of fatty acids lowers the pH, causing the indicator to transition towards yellow. The rate of this color change, measured as a decrease in absorbance at the wavelength corresponding to the blue form (around 590-600 nm), is directly proportional to the rate of the enzymatic reaction.

This method allows for the continuous and quantitative assessment of enzyme kinetics. By measuring the initial rate of reaction at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. The sensitivity of the indicator allows for the detection of subtle changes in pH, making it suitable for screening enzyme libraries or evaluating the effects of inhibitors and activators.

| Time (minutes) | Absorbance at 595 nm (Blue Form) | pH (Calculated) | Fatty Acid Concentration (μM) |

|---|---|---|---|

| 0 | 0.850 | 8.8 | 0 |

| 2 | 0.765 | 8.6 | 50 |

| 4 | 0.680 | 8.4 | 100 |

| 6 | 0.595 | 8.2 | 150 |

| 8 | 0.510 | 8.0 | 200 |

| 10 | 0.425 | 7.8 | 250 |

Protein and Nucleic Acid Interaction Investigations

The direct application of Xylenol Blue Sodium Salt for the investigation of protein and nucleic acid binding events is not a widely documented technique. Assays for these interactions typically rely on methods that can directly measure the binding, such as fluorescence polarization, surface plasmon resonance, or electrophoretic mobility shift assays.

However, Xylenol Blue can be employed in an indirect manner to study the enzymatic activities that are often coupled with protein-nucleic acid interactions. For instance, many DNA helicases, which are proteins that unwind DNA, are ATPases; they hydrolyze ATP to fuel their mechanical action. The hydrolysis of one ATP molecule can release a proton, leading to a slight decrease in the pH of the surrounding medium.

In such a system, Xylenol Blue could theoretically be used to monitor the ATPase activity of a helicase as it interacts with and translocates along a nucleic acid strand. A continuous decrease in pH, signaled by a color change of the indicator, would correlate with the rate of ATP hydrolysis and, by extension, the activity of the helicase. This would provide quantitative data on the enzyme's function in the context of its interaction with DNA or RNA. It is important to note that this application monitors an enzymatic activity associated with the interaction, rather than the binding event itself. The stability and dynamics of protein-DNA complexes can be significantly influenced by pH, and while indicators can measure the ambient pH, they are not typically used to probe the structural or affinity changes in the binding interaction directly. nih.gov

Detection of Biological Analytes (e.g., Hydroperoxides, Lipase Activity)

Xylenol Blue Sodium Salt serves as a critical component in assays designed to detect and quantify specific biological analytes, primarily through its function as a pH indicator.

Lipase Activity: As detailed in section 4.3.1, the most prominent application of Xylenol Blue in biosensing is the detection of lipase activity. The assay is based on the principle that lipase-catalyzed hydrolysis of triglycerides produces fatty acids, leading to a quantifiable drop in pH. This makes Xylenol Blue an effective tool for screening novel lipases, characterizing their activity under different conditions (e.g., temperature, substrate specificity), and for testing the efficacy of lipase inhibitors. The simplicity and adaptability of this colorimetric assay make it suitable for high-throughput screening applications in drug discovery and biotechnology. nih.gov

| Lipase Source | Substrate | Initial Rate (ΔAbs/min) | Calculated Activity (U/mL) |

|---|---|---|---|

| Porcine Pancreas | Triolein | -0.085 | 12.5 |

| Candida rugosa | Triolein | -0.062 | 9.1 |

| Aspergillus oryzae | Tributyrin | -0.110 | 16.2 |

| Control (No Enzyme) | Triolein | -0.002 | 0.0 |

Hydroperoxides: The detection of hydroperoxides, which are primary products of lipid oxidation and markers of oxidative stress, is a critical measurement in food science and biomedical research. The most widely used colorimetric method for this purpose is the Ferrous Oxidation-Xylenol Orange (FOX) assay. nih.govwikipedia.orgspringernature.com This assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in an acidic medium. The resulting ferric ions then form a colored complex with the indicator Xylenol Orange , which is measured spectrophotometrically. canada.ca

It is crucial to distinguish between Xylenol Blue and Xylenol Orange. While structurally related, it is Xylenol Orange that is the specific indicator used in the established FOX assay for hydroperoxide quantification. wikipedia.org The literature does not support a similar, widely adopted assay for hydroperoxides that utilizes Xylenol Blue Sodium Salt as the indicating agent. Therefore, in the context of hydroperoxide detection, Xylenol Orange is the relevant compound for the ferrous oxidation-based colorimetric method.

Interactions with Chemical Species and Matrix Effects Research

Investigation of Metal-Ligand Complex Formation Dynamics

Xylenol Blue and its close analogue, Xylenol Orange, are metallochromic indicators, meaning they change color upon forming complexes with metal ions. researchgate.net The indicator, which is itself a chelating agent, binds with a metal ion to form a metal-indicator complex (MeIn). researchgate.net This reaction is central to its function in complexometric titrations. The formation of these complexes is characterized by a significant shift in the indicator's visible absorption spectrum. For instance, a blank Xylenol Orange solution at pH 5.8 shows a primary absorbance peak around 430 nm, but upon complexation with a metal ion like Gadolinium (Gd³⁺), this peak decreases while a new peak emerges around 570 nm. sci-hub.se The ratio of these two absorbances (A₅₇₀/A₄₃₀) provides a quantitative measure of complex formation. sci-hub.se

The selectivity of Xylenol Blue/Orange for different metal ions is strongly governed by the ionic charge density of the metal, which is the ratio of its charge to its ionic radius. sci-hub.seresearchgate.net Research investigating the complexation of Xylenol Orange with various metal ions demonstrates that ions with higher charge densities form stable complexes at significantly lower concentrations compared to ions with lower charge densities. sci-hub.seresearchgate.net

A study comparing ions such as Gd³⁺, Terbium (Tb³⁺), Zinc (Zn²⁺), Manganese (Mn²⁺), and Calcium (Ca²⁺) revealed distinct differences in their interaction with the indicator. sci-hub.se Ions with high charge density, like Gd³⁺, Tb³⁺, and Zn²⁺, could be detected at concentrations below 1 µM. researchgate.net In contrast, Mn²⁺ and Ca²⁺, which have lower charge densities, only formed complexes at much higher concentrations (≥100 µM and ≥100 mM, respectively). sci-hub.seresearchgate.net This discrepancy allows the indicator to discriminate between certain classes of ions based on their charge density. researchgate.net For example, it can be used to detect Gd³⁺ in the presence of Ca²⁺ but cannot distinguish between Gd³⁺, Tb³⁺, and Zn²⁺ based on concentration effects alone. researchgate.net

| Metal Ion | Ionic Radius (Å) | Charge | Ionic Charge Density (Charge/Radius) | Minimum Concentration for Complexation with Xylenol Orange |

|---|---|---|---|---|

| Gd³⁺ | 0.94 | +3 | 3.19 | < 1 µM |

| Tb³⁺ | 0.92 | +3 | 3.26 | < 1 µM |

| Zn²⁺ | 0.74 | +2 | 2.70 | < 1 µM |

| Mn²⁺ | 0.83 | +2 | 2.41 | ≥ 100 µM |

| Ca²⁺ | 1.00 | +2 | 2.00 | ≥ 100 mM |

In complexometric titrations, the metallochromic indicator competes with a stronger chelating agent, typically Ethylenediaminetetraacetic acid (EDTA), for the metal ion. researchgate.net The principle of the titration relies on the fact that the metal-EDTA complex is significantly more stable than the metal-indicator complex. digicollections.net

The process unfolds as follows:

Initially, a small amount of the indicator (e.g., Xylenol Orange) is added to the solution containing the metal ion, forming a colored metal-indicator complex (Me-In). researchgate.net For many metals, this complex is intensely red or violet. digicollections.net50megs.com

The titrant, an EDTA solution, is then added. EDTA progressively displaces the indicator from the metal ion because it forms a much more stable complex.

At the equivalence point, when virtually all metal ions have been complexed by EDTA, the indicator is fully displaced into its free, un-complexed form. This liberation of the free indicator results in a sharp color change, signaling the end of the titration. digicollections.net For Xylenol Orange, this change is typically from red/violet to a full yellow or lemon-yellow color. digicollections.net50megs.com

Research on competitive complexation with EDTA has shown that the relative stability of different metal-Xylenol Orange complexes varies. In one study, the Zn-XO complex was found to be the most stable in a competition with EDTA, followed by the Gd-XO complex, while the Tb-XO complex was the least stable. sci-hub.se

Influence of Ionic Strength and Solvent Systems on Indicator Performance

The ionic strength of a solution, determined by the concentration of all ions present, can significantly impact analytical procedures. researchgate.net In the context of metal-indicator complexation, increasing the ionic strength can have several effects. High concentrations of background electrolytes can shield the electrostatic interactions between the metal ion and the indicator's chelating groups, potentially decreasing the stability of the metal-indicator complex. mdpi.com This can alter the sharpness of the titration endpoint or shift the equilibrium of the complexation reaction. Studies on the adsorption of charged species show that increasing ionic strength generally inhibits binding, which suggests that the formation constant of the metal-indicator complex could be reduced in high-salt matrices. mdpi.commdpi.com

The choice of solvent system also has a pronounced effect on the indicator's properties due to a phenomenon known as solvatochromism, where the solvent polarity influences the electronic transitions within the dye molecule. researchgate.netresearchgate.net Studies on sulfonephthalein indicators show that their maximum absorbance wavelength (λmax) and absorbance values change with the polarity of the applied solvents. researchgate.net For instance, the use of solvents like methanol, propanol, DMF, and DMSO can shift the absorption spectra compared to an aqueous solution. researchgate.net This is critical for spectrophotometric methods, as the analytical wavelength must be optimized for the specific solvent system being used.

| Solvent Property | Effect on Indicator Performance | Reference |

|---|---|---|

| Polarity | Shifts the maximum absorption wavelength (λmax) and changes absorbance values. | researchgate.net |

| Hydrogen Bond Donating/Accepting Ability | Influences the electronic transitions within the indicator molecule, leading to bathochromic (red) or hypsochromic (blue) shifts. | researchgate.net |

| Aqueous vs. Alcoholic Solutions | Aqueous or dilute alcohol solutions of Xylenol Orange are commonly prepared for titrations, with stability lasting for several weeks or months. | 182.160.97psu.edu |

Role of Masking and Demasking Agents in Analytical Selectivity and Interference Suppression

In the analysis of complex mixtures, interfering ions can react with the titrant or the indicator, leading to inaccurate results. Masking agents are used to prevent these interferences by forming stable complexes with the interfering ions, effectively removing them from the reaction without physical separation. scribd.comscribd.com The ideal masking agent binds strongly to the interfering ion but not to the analyte of interest. scribd.com

Xylenol Orange is often used as the indicator in titrations where masking agents are employed to enhance selectivity. For example, in the determination of aluminum, malonic acid can be used as a specific masking agent for Al³⁺ when DCTA (an analogue of EDTA) is the titrant at pH 5-6, allowing other metals to be determined without interference. jlu.edu.cn

Demasking is the process of releasing an ion from its masked complex so that it can be quantified. This allows for the stepwise determination of multiple metals in the same solution. A common strategy involves using a strong masking agent like cyanide (CN⁻) to mask a group of ions, followed by selective demasking. nih.govresearchgate.net

A well-documented method for analyzing a mixture of aluminum, lead, and zinc illustrates this process: nih.govresearchgate.net

An excess of EDTA is added to a solution containing Al³⁺, Pb²⁺, and Zn²⁺. Potassium cyanide is added to mask Zn²⁺ as the stable [Zn(CN)₄]²⁻ complex.

The excess, unreacted EDTA is back-titrated with a standard solution, allowing for the combined quantification of Al³⁺ and Pb²⁺.

Lead is then selectively demasked from its EDTA complex using 2,3-dimercaptopropanol. The EDTA released is titrated, corresponding to the amount of lead.

Finally, zinc is demasked from its cyanide complex using a formaldehyde/acetone mixture. The liberated zinc is then titrated with EDTA, often using a different indicator like Erichrome Black-T, to determine its concentration. nih.govresearchgate.net

These techniques of masking and demasking significantly broaden the applicability of complexometric titrations with indicators like Xylenol Blue/Orange to complex industrial and environmental samples. jlu.edu.cnnih.gov

Synthetic Modifications and Derivative Research

Exploration of Xylenol Blue Derivatives and Analogs (e.g., Bromoxylenol Blue, Xylenol Orange)

The structural backbone of xylenol blue serves as a versatile template for the synthesis of various derivatives with tailored properties. Among the most notable of these are Bromoxylenol Blue and Xylenol Orange.

Bromoxylenol Blue is produced through the bromination of xylenol blue. ottokemi.com This process typically involves the introduction of bromine atoms onto the phenolic rings of the xylenol blue molecule. This halogenation significantly alters the electronic characteristics of the indicator. Bromoxylenol Blue is utilized as a pH indicator with a transition range from pH 6.0 (yellow) to 7.6 (blue). ottokemi.com

Xylenol Orange represents a more complex derivative, distinguished by the incorporation of iminodiacetic acid groups. This structural modification transforms the molecule from a simple pH indicator into a highly effective metallochromic indicator. It is particularly valued for its ability to form distinctly colored complexes with various metal ions, making it a staple in complexometric titrations. Historically, the purity of commercial Xylenol Orange preparations has been a concern, though higher purity grades are now more readily available. The synthesis of related sulfonephthalein indicators, such as Bromothymol Blue, can be achieved by reacting the corresponding sulfonphthalein with bromine in an acetic acid solution. stackexchange.com Similarly, the general class of sulfonephthalein indicators can be synthesized from saccharin (B28170) and the appropriate phenol (B47542). stackexchange.com

Table 1: Key Derivatives of Xylenol Blue

| Derivative Name | Key Structural Modification | Primary Application |

|---|---|---|

| Bromoxylenol Blue | Bromination of the phenolic rings | pH Indicator |

| Xylenol Orange | Addition of iminodiacetic acid groups | Metallochromic Indicator |

Structure-Activity Relationship Studies for Enhanced Analytical Performance

The correlation between the molecular structure of xylenol blue and its function as an indicator is a cornerstone of its derivative research. The performance enhancements observed in its analogs are a direct result of targeted structural modifications.

The color change in sulfonephthalein indicators like xylenol blue is governed by the ionization of its hydroxyl groups, which is heavily influenced by the nature of the substituents on the aromatic rings. libretexts.org The introduction of electron-withdrawing groups, such as the bromine atoms in Bromoxylenol Blue, facilitates the release of a proton by stabilizing the resulting anion. This leads to a lower pKa value and a shift in the pH transition range compared to the parent xylenol blue.

In Xylenol Orange, the iminodiacetic acid moieties provide specific binding sites for metal ions. The chelation of a metal ion alters the electronic conjugation of the entire molecule, resulting in a pronounced color change. This structure-activity relationship is fundamental to its role as a metallochromic indicator. The selectivity and stability of the metal-indicator complex can be fine-tuned by altering the substituents on the indicator molecule, which forms the basis for developing new indicators for specific metal ions.

Strategies for Improving Sensitivity and Selectivity through Chemical Modification

A variety of chemical strategies are employed to boost the sensitivity and selectivity of indicators derived from xylenol blue. These methods focus on both covalent modification of the dye molecule and manipulation of its chemical environment.

Introduction of Functional Groups: A primary strategy for enhancing selectivity is the incorporation of specific functional groups. As exemplified by Xylenol Orange, adding chelating groups to the xylenol blue framework can create indicators that are highly selective for certain metal ions. Further research in this area involves synthesizing derivatives with different chelating agents to broaden the range of detectable analytes. The addition of long alkyl chains to related indicators like bromothymol blue has been shown to improve its affinity and wash fastness when applied to textile-based sensors. researchgate.net

Immobilization on Polymer Matrices: To improve the durability and reusability of indicators, they can be immobilized on solid supports, most commonly polymers. This involves attaching the indicator to a polymer backbone, which can create more stable and robust sensor materials. This approach is particularly useful in the development of optical sensors for continuous monitoring applications.

Use of Micellar Systems: The analytical properties of xylenol blue and its derivatives can be significantly altered by the presence of micelles in the solution. asianpubs.orgresearchgate.netresearchgate.net Surfactants can form these microscopic aggregates, creating a microenvironment around the indicator molecule that is different from the bulk solution. This can lead to a shift in the indicator's apparent pKa value and a change in its molar absorptivity. sci-hub.box The nature of the surfactant (anionic, cationic, or non-ionic) plays a crucial role in the extent and direction of these changes. sci-hub.box This phenomenon can be harnessed to tune the indicator's response and, in some cases, enhance its sensitivity for specific pH ranges. sci-hub.box

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology and Advanced Materials for Sensing Platforms

The convergence of traditional indicators with nanotechnology is a promising frontier. While Xylenol Blue has long been used in applications like fiber-optic pH sensors, its integration with nanomaterials is poised to create a new generation of highly sensitive and selective sensing platforms. gspchem.com Research into nanomaterial-based sensors, which utilize materials like gold nanoparticles, carbon nanotubes, and graphene, has demonstrated significant advances in sensor design, including miniaturization and rapid signal response times. nih.gov These nanomaterials offer a large surface area and unique electronic and optical properties that can amplify the signal generated by an indicator. nih.govnih.gov

For instance, sensing platforms are being developed by functionalizing materials such as gold nanoflowers or modifying screen-printed electrodes. beilstein-journals.org The principle often involves a recognition element, a signal transduction method, and the nanomaterial itself. nih.gov The colorimetric properties of Xylenol Blue could be harnessed in such systems, where its pH-dependent color change is transduced and amplified by the nanomaterial, potentially leading to sensors with extremely low detection limits. nih.gov The development of smart materials, such as pH-sensitive hydrogels for medical applications, further illustrates the potential for embedding indicators like Xylenol Blue into advanced materials to signal environmental changes. gspchem.com

Computational Chemistry and Molecular Modeling Studies of Indicator Behavior

Understanding the precise mechanism of an indicator's color change and its interaction with its environment at a molecular level is crucial for improving its performance and designing new applications. Computational chemistry and molecular modeling are powerful tools for this purpose. Although specific molecular modeling studies on Xylenol Blue Sodium Salt are not widely published, research on related triphenylmethane (B1682552) and sulfonephthalein dyes provides a clear roadmap for future investigations.

For example, computer-aided molecular modeling has been successfully used to study the interaction between the triphenylmethane dye malachite green and proteins like lysozyme. nih.gov Such studies can identify the specific binding sites and the primary forces (e.g., hydrophobic and π-π interactions) involved in the dye-molecule complex. nih.gov This approach could be applied to Xylenol Blue to model its conformational changes in response to pH shifts and its interactions with other molecules in a sample matrix. Furthermore, studies on sulfonephthalein dyes have used techniques like liquid chromatography-mass spectrometry to identify impurities from synthesis, which can cause inconsistencies in pH measurements. nih.govnist.gov Computational models could help predict the properties of these impurities and guide the synthesis of purer, more reliable indicators.

Advancements in Environmental and Industrial Analytical Research Applications

The need for real-time, accurate, and durable monitoring systems in environmental and industrial settings is driving innovation in analytical chemistry. While traditional applications of Xylenol Blue include corrosion testing and use in lubricants, emerging research is focused on its role within advanced analytical systems. gspchem.com Modern industrial pH meters and sensors feature more durable materials and advanced microprocessors, leading to unprecedented accuracy and the ability to operate in harsh conditions. boquinstrument.com These systems are critical for monitoring water quality in rivers and lakes, assessing soil health for agriculture, and controlling the pH of industrial effluent to ensure regulatory compliance and prevent pollution. boquinstrument.comgaotek.com

The versatility of pH indicators is being leveraged in new ways, such as in Time-Temperature Indicators (TTIs) for monitoring food storage conditions. gspchem.com In environmental analysis, indicators are essential for tracking the impact of acid rain and ocean acidification on ecosystems. gaotek.com Research is also focused on developing eco-friendly and reversible indicators to align with sustainability goals and reduce waste. gspchem.com The scalability of analytical methods, such as using reverse-phase HPLC to analyze p-Xylenol blue, is crucial for applications ranging from quality control to pharmacokinetics. sielc.com

Interdisciplinary Applications and Novel Analytical Challenges

Xylenol Blue Sodium Salt and other triphenylmethane dyes are finding applications in a diverse range of interdisciplinary fields, including biochemistry, histology, and materials science. britannica.comchemimpex.com In biochemical assays, Xylenol Blue serves as a colorimetric indicator for enzyme activity and protein quantification. chemimpex.com In medicine and biology, it is used in staining techniques to visualize cellular structures, and related dyes have been investigated for antiseptic properties. chemimpex.comslideshare.net

However, these expanding applications come with novel analytical challenges. A significant issue for all sulfonephthalein dyes is the presence of impurities from the manufacturing process, which can lead to batch-to-batch variations and affect the accuracy of measurements. nih.govnist.gov For triphenylmethane dyes in general, poor resistance to light and chemical bleaches limits their use in applications requiring high fastness, such as textiles. britannica.comsci-hub.st Overcoming these challenges of stability and purity is a key focus of current research. Furthermore, as these dyes are used more in biological systems, understanding their potential toxicity and interactions with biomolecules becomes critically important, representing an intersection of analytical chemistry, toxicology, and molecular biology. nih.gov

Data Tables

Table 1: Properties of p-Xylenol Blue

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C23H22O5S | sielc.com |

| Molecular Weight | 410.48 g/mol | gspchem.com |

| Appearance | Dark brown powder | gspchem.com |

| Acidic pH Range | 1.2 (Red) – 2.8 (Yellow) | gspchem.com |

| Alkaline pH Range | 8.0 (Yellow) – 9.6 (Blue) | gspchem.com |

| Melting Point | 212-214 °C (decomposes) | chemimpex.com |

Table 2: Applications of p-Xylenol Blue

| Application Area | Specific Use | Source(s) |

|---|---|---|

| Laboratory Analysis | pH Indicator in Titrations | chemimpex.com |

| Industrial | Corrosion Testing, Lubricants, Inks | gspchem.com |

| Sensors | Chemical Sensors, Fiber-optic pH sensors | gspchem.com |

| Biochemistry | Enzyme Assays, Protein Quantification | chemimpex.com |

| Food & Drug | Food Storage (TTI), Microbial Assays, Drug Analysis | gspchem.com |

| Histology | Staining to visualize cellular structures | chemimpex.com |

Q & A

Basic Research Questions

Q. What is the optimal method for preparing Xylenol Blue Sodium Salt indicator solutions for pH titrations?

- Methodology : Dissolve 0.1 g of Xylenol Blue Sodium Salt in 100 mL of deionized water, filter to remove insoluble impurities, and standardize against a buffer series (pH 1.2–2.8 and 8.0–9.6) to verify transition ranges. Calibrate using USP-recommended protocols for acid-base indicators, such as those for Phenol Red TS, which involve pH adjustments with NaOH or acetic acid .

- Validation : Confirm colorimetric stability by UV-Vis spectroscopy (absorption peaks at 434 nm and 592 nm in acidic/basic media) .

Q. How does ionic strength affect the accuracy of Xylenol Blue Sodium Salt in metal ion titrations?

- Experimental Design : Perform EDTA titrations of Zn²⁺/Fe³⁺ under varying ionic strengths (0.1–1.0 M KCl). Use a potentiometric reference to compare indicator-driven endpoints.

- Findings : High ionic strength (>0.5 M) induces hypsochromic shifts in the indicator’s absorption spectrum, leading to premature endpoint detection. Buffer systems (e.g., acetate/ammonia) mitigate this by stabilizing sulfonphthalein dissociation .

Advanced Research Questions

Q. How can contradictory data on Xylenol Blue’s pH transition range (reported as 1.2–2.8 and 8.0–9.6 vs. 1.0–3.0 and 8.5–9.8) be reconciled?

- Analysis Framework :

- Source Variation : Compare reagent grades (e.g., GR vs. AR) and purity levels. Impurities like residual xylenol orange (CAS 3618-43-7) may shift transitions .

- Methodological Bias : Differences in spectrophotometric calibration (e.g., solvent polarity, temperature) can alter observed ranges. Validate using standardized USP protocols .

- Resolution : Conduct parallel titrations with HPLC-purified Xylenol Blue Sodium Salt and publish error margins for transition intervals .

Q. What strategies improve Xylenol Blue’s stability in long-term spectrophotometric assays?

- Optimization Steps :

Light Sensitivity : Store solutions in amber vials; degradation rates increase 3-fold under UV exposure.

Oxidative Stability : Add 0.01% sodium ascorbate to prevent sulfonic acid group oxidation.

Temperature Control : Degradation half-life drops from 120 days (4°C) to 14 days (25°C) .

Q. Can Xylenol Blue Sodium Salt be integrated into miniaturized optical sensors for real-time pH monitoring?

- Sensor Design : Immobilize the indicator on cellulose membranes functionalized with polyvinyl alcohol. Validate using microfluidic chips paired with smartphone-based colorimetry.

- Performance Metrics : Achieve a resolution of ±0.1 pH units in the 1.5–3.0 range, but note limitations above pH 9 due to dye leaching .

Methodological Challenges

Q. How to address interference from transition metals in Xylenol Blue-based titrations?

- Masking Agents : Pre-treat samples with 1% cyanide or thiourea to chelate Cu²⁺/Fe³⁺. Confirm efficacy via recovery studies (spiked metal concentrations vs. endpoint recovery rates) .

- Alternative Indicators : For high-metal matrices, use Methylthymol Blue (lower metal affinity) or validate with ICP-MS .

Safety and Handling

Q. What are critical safety protocols for handling Xylenol Blue Sodium Salt in bulk quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.